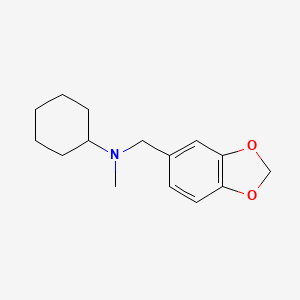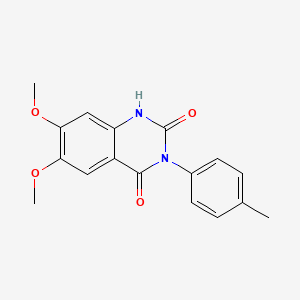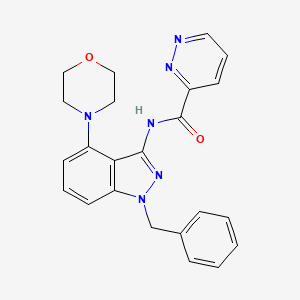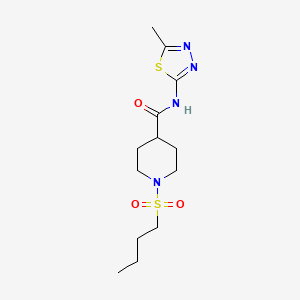![molecular formula C15H12N4O B5603784 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone, often involves several key steps, including the cyclization of anthranilic acid derivatives and subsequent modifications. For instance, Ammar et al. (2011) describe a novel approach for synthesizing 3-amino-4(3H)-quinazolinones, which could potentially be adapted for the specific compound . Their method involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones, including this compound, features a bicyclic system combining a benzene ring fused to a pyrimidine ring. This structure has been the focus of various studies aiming to elucidate its electronic and geometric configurations. Özgen et al. (2005) provide insights into the molecular structure of a related quinazolinone derivative, highlighting the distorted envelope conformation of the pyrazoline ring and planarity of the aromatic rings (Özgen et al., 2005).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including lithiation, which allows for further functionalization. Smith et al. (1996) discuss the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, demonstrating the compound's reactivity towards different electrophiles, leading to the formation of various 2-substituted derivatives (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystallographic analysis provided by Özgen et al. (2005) gives insight into the solid-state structure of a quinazolinone derivative, which can be informative for the physical properties analysis of this compound (Özgen et al., 2005).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as reactivity, stability, and interactions with various reagents, are fundamental aspects of their chemistry. The lithiation studies by Smith et al. (1996) not only showcase the reactivity of 3-amino-2-methyl-4(3H)-quinazolinone but also its potential for generating a wide range of chemically diverse derivatives, indicating the versatility of quinazolinone chemistry (Smith et al., 1996).
作用机制
While the specific mechanism of action for 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone is not mentioned in the retrieved papers, quinazolinones are known to have diverse biological properties . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
未来方向
Quinazolinones are known as “privileged” pharmacophores for anticancer and antimicrobial activities . Therefore, the future directions in the research of 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone and similar compounds may involve further exploration of their biological activities and potential applications in drug development . This could include the synthesis of various derivatives, investigation of their biological activities, and optimization of their properties for therapeutic use .
属性
IUPAC Name |
2-methyl-3-[(E)-pyridin-4-ylmethylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-11-18-14-5-3-2-4-13(14)15(20)19(11)17-10-12-6-8-16-9-7-12/h2-10H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKAPMFBNBZEF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)



![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)
